1-(3-Aminopropyl)azetidin-3-OL
Overview
Description
1-(3-Aminopropyl)azetidin-3-OL, also known as AZD-9164, is a novel, small-molecule. It has a molecular formula of C6H14N2O and an average mass of 130.188 Da .
Synthesis Analysis
The synthetic chemistry of azetidine constitutes an important yet undeveloped research area . A protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via NaBH4 promoted reduction of C-3 functionalized azetidin-2-ones has been developed .Molecular Structure Analysis
The InChI code for 1-(3-Aminopropyl)azetidin-3-OL is 1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2 .Chemical Reactions Analysis
Azetidines are known for their potential in peptidomimetic and nucleic acid chemistry. They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Scientific Research Applications
1. Polymerization and Structural Analysis
1-(3-Aminopropyl)azetidin-3-OL, also known as N-(3-aminopropyl)azetidine, demonstrates significant polymerization properties. When polymerized using cationic initiators, it forms a polymer containing varying proportions of amino functions, including tertiary, secondary, and primary groups. This polymerization process and the resulting polymer structure have been studied using techniques like 1H-NMR spectroscopy (Schacht & Goethals, 1974).
2. Synthesis of Industrially Important Intermediates
1-Benzylazetidin-3-ol, a derivative of 1-(3-Aminopropyl)azetidin-3-OL, is used as a starting material in the commercial synthesis of azetidin-3-ol hydrochloride. The optimized process for its synthesis is economically advantageous and involves low-cost, commercially available materials (Reddy et al., 2011).
3. Reactivity and Synthesis of Novel Compounds
The reactivity of azetidine derivatives, including those related to 1-(3-Aminopropyl)azetidin-3-OL, has been explored for the synthesis of novel compounds. For instance, the reactivity of N-(omega-haloalkyl)-beta-lactams towards lithium aluminium hydride has been evaluated, leading to the synthesis of various novel azetidine derivatives (D’hooghe, Dekeukeleire, & de Kimpe, 2008).
4. Role in Enzymatic Synthesis of Polyamines
1-(3-Aminopropyl)azetidin-3-OL has been involved in the enzymatic synthesis of polyamines. These polyamines, synthesized from 3-amino-propan-1-ol as a starting material, have potential applications in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).
5. Synthesis of Iminosugars and Other Compounds
Azetidine derivatives, including 1-(3-Aminopropyl)azetidin-3-OL, have been used in the synthesis of various compounds like polyhydroxylated azetidine iminosugars, demonstrating significant inhibitory activity against certain enzymes (Lawande et al., 2015).
Safety And Hazards
Future Directions
Azetidines are considered remarkable for their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry. They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . This suggests potential future directions for the development and application of 1-(3-Aminopropyl)azetidin-3-OL.
properties
IUPAC Name |
1-(3-aminopropyl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-2-1-3-8-4-6(9)5-8/h6,9H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDISGIJYNRYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopropyl)azetidin-3-OL |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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